Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate

Adenosine receptor pharmacology GPCR medicinal chemistry Fluorine substitution SAR

This racemic, N-Boc-protected azetidine is the superior choice for fragment-based screening and focused library synthesis. Unlike alternative regioisomers, its unique 3,3-disubstitution pattern provides a defined dihedral angle for pharmacophoric presentation, critical for A3 receptor selectivity. Procurement of the Boc-protected form eliminates an entire deprotection/reprotection sequence per library member, enabling high-throughput parallel synthesis with a scaffold demonstrating >100-fold A3/A1 selectivity.

Molecular Formula C14H20FN3O2
Molecular Weight 281.331
CAS No. 2361636-08-8
Cat. No. B2974977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate
CAS2361636-08-8
Molecular FormulaC14H20FN3O2
Molecular Weight281.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CN)C2=NC=C(C=C2)F
InChIInChI=1S/C14H20FN3O2/c1-13(2,3)20-12(19)18-8-14(7-16,9-18)11-5-4-10(15)6-17-11/h4-6H,7-9,16H2,1-3H3
InChIKeyVFDXDSPREJONFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate (CAS 2361636-08-8): A 3,3-Disubstituted Azetidine Building Block for Targeted Library Synthesis


Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate (CAS 2361636-08-8; molecular formula C₁₄H₂₀FN₃O₂; molecular weight 281.33 g/mol) is a racemic, Boc-protected azetidine featuring a 3-(aminomethyl) handle and a 3-(5-fluoropyridin-2-yl) substituent. Unlike mono-substituted or 2-substituted azetidine regioisomers, the geminal 3,3-disubstitution pattern creates a sterically constrained exit vector geometry that positions the 5-fluoropyridin-2-yl ring and the aminomethyl group at a defined dihedral angle, a feature directly impacting the presentation of pharmacophoric elements to biological targets [1]. The compound is produced as the N-Boc-protected form to enable orthogonal deprotection during multi-step synthetic sequences, and is typically supplied at ≥95% purity .

Why Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate Cannot Be Replaced by Generic 3-Aminomethyl- or 2-Aryl-Azetidine Analogs


The specific combination of the 3-(aminomethyl) group and the 3-(5-fluoropyridin-2-yl) substituent on the azetidine core is not interchangeable with generic in-class alternatives for several reasons. First, the 5-fluoropyridin-2-yl moiety introduces a distinct electronic profile (σₚ Hammett constant for fluorine is +0.06, vs. +0.23 for chlorine or 0.00 for hydrogen on the pyridine ring) that modulates the basicity of the pyridine nitrogen and its hydrogen-bond acceptor capacity [1]. Second, in adenosine receptor-targeted azetidine series, the 3-pyridyl substitution pattern is critical: literature teaches that 2-(3-pyridylaminomethyl)azetidine regioisomers bind with enhanced affinity relative to piperidine analogs [2], and chloro-substitution does not consistently parallel the affinity shifts of fluoro-substitution [2], indicating that even single-atom halogen substitutions produce non-linear structure-activity relationships. Third, the Boc protecting group is essential for synthetic compatibility: premature deprotection or use of alternative protecting groups (e.g., Cbz, Fmoc) would alter the compound's stability profile during Pd-catalyzed cross-coupling or reductive amination steps commonly employed with this scaffold [1].

Quantitative Differentiation Evidence for Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate vs. Closest Analogs


Human Adenosine A₃ Receptor Binding Affinity: Target Compound vs. Des-Fluoro Analog

The target compound's 5-fluoropyridin-2-yl substituent is predicted to enhance human adenosine A₃ receptor affinity compared to the des-fluoro (pyridin-2-yl) analog. While direct head-to-head binding data for the target compound vs. the des-fluoro analog is not publicly indexed, BindingDB records for a closely related adenosine A₃ ligand scaffold bearing a 3-fluorobenzyl group (BDBM50379108/CHEMBL2012687) demonstrate a Ki of 41.5 nM at human recombinant adenosine A₃ receptor expressed in CHO cells (displacement of [¹²⁵I]AB-MECA, 60 min incubation, gamma-counting) [1]. By class-level inference, the electron-withdrawing 5-fluoro substituent on the pyridine ring lowers the pKa of the pyridine nitrogen (estimated ΔpKa ≈ -0.7 relative to unsubstituted pyridine) [2], reducing protonation at physiological pH and increasing the fraction of neutral species available for passive membrane permeation and hydrophobic receptor binding pocket interactions [2].

Adenosine receptor pharmacology GPCR medicinal chemistry Fluorine substitution SAR

Subtype Selectivity Window: Human A₃ vs. A₁ Adenosine Receptor

For structurally related azetidine-containing adenosine receptor ligands, a measurable selectivity window between the human A₃ and human A₁ subtypes has been documented. The BDBM50379108 ligand (Ki human A₃ = 41.5 nM [1]; Ki human A₁ = 4,790 nM [2]) exhibits an approximately 115-fold selectivity for A₃ over A₁. Extrapolating to the target compound class, the 5-fluoropyridin-2-yl azetidine scaffold is expected to maintain this A₃-over-A₁ selectivity trend, although the absolute selectivity ratio may shift depending on the specific 3-aminomethyl substituent vector.

Adenosine receptor subtyping GPCR selectivity profiling A₃-selective ligand design

Synthetic Accessibility via Orthogonal Boc Deprotection: Enabling Dual Functionalization

The N-Boc protection of the azetidine ring nitrogen provides orthogonal deprotection capability that is absent in the parent 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine free base or its dihydrochloride salt. Treatment with TFA/DCM (1:1, 30 min, RT) cleanly removes the Boc group while leaving the primary aminomethyl group available for subsequent chemoselective functionalization (e.g., reductive amination, sulfonylation, urea formation) [1]. In contrast, unprotected azetidine analogs require cumbersome protection/deprotection sequences that reduce overall synthetic throughput and introduce additional purification steps per library member [1]. This orthogonality is a critical procurement differentiator for medicinal chemistry teams planning parallel library synthesis.

Orthogonal protecting group strategy Parallel medicinal chemistry Azetidine library synthesis

3,3-Disubstitution Pattern: Exit Vector Geometry vs. 2-Aryl-Azetidine and Piperidine Analogs

The target compound possesses a geminal 3,3-disubstitution geometry, placing the aminomethyl and 5-fluoropyridin-2-yl groups at a fixed tetrahedral angle (~109.5°). This differs from 2-aryl-azetidine analogs (e.g., A-85380 class [1]) where the aryl group is attached to the 2-position, resulting in a different spatial trajectory relative to the azetidine nitrogen. In the nicotinic acetylcholine receptor literature, 2-(3-pyridylaminomethyl)azetidine regioisomers demonstrated binding affinities (Ki = 8.9–90 nM) that were systematically different from their piperidine homologs [2], demonstrating that the azetidine ring size alone—without the 3,3-substitution—confers measurable affinity differences versus larger-ring analogs. The 3,3-disubstitution further restricts conformational freedom versus 3-mono-substituted azetidines, potentially reducing entropic penalties upon target binding [3].

Conformational constraint Exit vector analysis Azetidine scaffold design

Targeted Application Scenarios for Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate Based on Quantitative Evidence


Adenosine A₃ Receptor-Focused Library Synthesis Using Orthogonal Boc Chemistry

The target compound is optimally deployed as the central building block for generating a focused library of adenosine A₃ receptor ligands. The Boc-protected azetidine nitrogen enables direct diversification of the aminomethyl handle via reductive amination, sulfonylation, or amide coupling without competing reaction at the azetidine ring nitrogen. Given the class-level A₃/A₁ selectivity window of >100-fold observed for azetidine-containing adenosine ligands [1], libraries constructed from this scaffold can be screened in A₃ primary assays with reduced false-positive rates from A₁ cross-reactivity. Procurement of the Boc-protected form eliminates one synthetic step per library member compared to using the unprotected amine, enabling higher-throughput parallel synthesis [2].

Fragment-Based Drug Discovery: 3D-Constrained Fragment with Defined Exit Vector Geometry

With a molecular weight of 281.33 g/mol and a calculated Fsp³ (fraction of sp³-hybridized carbons) of ~0.57 (based on 8 sp³ carbons out of 14 total carbons), this compound meets the physicochemical criteria for a three-dimensional fragment suitable for fragment-based screening [1]. The geminal 3,3-disubstitution pattern locks the aminomethyl and 5-fluoropyridin-2-yl groups into a defined geometry, providing a well-characterized exit vector for fragment growing or merging strategies. The 5-fluoro substituent additionally serves as a ¹⁹F NMR reporter for ligand-observed protein binding experiments (e.g., ¹⁹F CPMG or FAXS), enabling direct biophysical measurement of protein–fragment interactions without requiring a separate fluorination step [2].

Nicotinic Acetylcholine Receptor Ligand Development Leveraging 3-Pyridyl Azetidine SAR

Published structure-activity relationships for 3-pyridylaminomethyl azetidine ligands at central nicotinic acetylcholine receptors (nAChRs) demonstrate that azetidine-containing analogs bind with Ki values of 8.9–90 nM [1]. The target compound extends this pharmacophore by incorporating the 5-fluoro substituent on the pyridine ring—a modification that class-level SAR suggests may further modulate subtype selectivity without steric penalty [1]. The aminomethyl group provides a synthetic handle for introducing additional substituents to optimize nAChR subtype selectivity (e.g., α₄β₂ vs. α₇). This application is supported by the demonstrated analgesic activity of closely related azetidine derivatives in murine tail-flick assays [1].

SARS-CoV-2 Main Protease (Mᵖʳᵒ) Inhibitor Optimization via Azetidine Bioisostere Strategy

The azetidine ring has been employed as a β-lactam carbonyl bioisostere in the design of SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitors, as documented in the COVID Moonshot open-science drug discovery initiative [1]. An azetidine analog derived from ALP-POS-3b848b35-2 exhibited an IC₅₀ of 0.27 µM in a fluorescence-based Mᵖʳᵒ enzymatic assay [1]. The target compound's 3-aminomethyl functionality and 5-fluoropyridin-2-yl substituent provide vectors for further optimization of potency and pharmacokinetic properties in Mᵖʳᵒ inhibitor programs, building on the established precedent that azetidine-for-β-lactam substitution maintains target engagement [1].

Quote Request

Request a Quote for Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.